molecular formula C16H15ClN4OS B14193988 (6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone CAS No. 923296-93-9

(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone

Cat. No.: B14193988
CAS No.: 923296-93-9
M. Wt: 346.8 g/mol
InChI Key: LMJUAWFRHRWRQD-UHFFFAOYSA-N
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Description

(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone is a synthetic organic compound that features a combination of indole, thiazole, and piperazine moieties. These structural components are often found in bioactive molecules, making this compound potentially significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Chlorination: Introduction of the chlorine atom at the 6-position of the indole ring can be achieved using chlorinating agents like thionyl chloride or N-chlorosuccinimide.

    Thiazole Formation: The thiazole ring can be synthesized separately and then coupled with the indole core.

    Piperazine Coupling: The final step involves coupling the thiazole ring with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chloro-substituted indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor in enzymatic studies.

    Cell Signaling: Investigation of its role in cellular signaling pathways.

Medicine

    Drug Development: Potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Exploration of its efficacy in treating various diseases.

Industry

    Agriculture: Use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for (6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone: Unique due to its specific combination of indole, thiazole, and piperazine moieties.

    Indole Derivatives: Compounds with similar indole structures but different substituents.

    Thiazole Derivatives: Compounds featuring the thiazole ring with various functional groups.

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Properties

CAS No.

923296-93-9

Molecular Formula

C16H15ClN4OS

Molecular Weight

346.8 g/mol

IUPAC Name

(6-chloro-1H-indol-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H15ClN4OS/c17-11-1-2-12-13(10-19-14(12)9-11)15(22)20-4-6-21(7-5-20)16-18-3-8-23-16/h1-3,8-10,19H,4-7H2

InChI Key

LMJUAWFRHRWRQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CS2)C(=O)C3=CNC4=C3C=CC(=C4)Cl

Origin of Product

United States

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